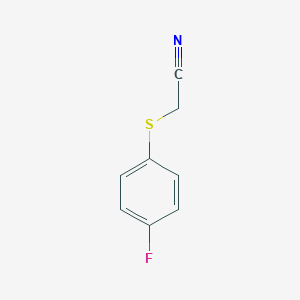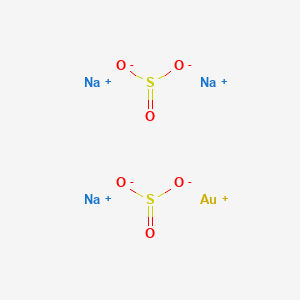
Sulfurous acid, gold(1+) sodium salt (2:1:3)
Vue d'ensemble
Description
Synthesis Analysis
The first paper discusses the synthesis of two new molten acid salts, which are considered safer and greener alternatives to sulfuric acid for specific chemical conversions . Although the compound is not directly synthesized in this study, the methods used for synthesizing these molten acid salts could potentially be relevant. The synthesis involves the treatment of sulfuric acid with a secondary amine, which can act as a diprotic or monoprotic Bronsted acid depending on the initial mole ratio of sulfuric acid and amine .
Molecular Structure Analysis
The molecular structure of the synthesized molten acid salts in the first paper was characterized using various spectral data analyses, including FTIR spectra, which supported the proposed chemical structures . The structure elucidation demonstrated the existence of a 4,4'-trimethylene-N,N'-dipiperidinium dication with sulfate and hydrogen sulfate anions . This information is crucial as it provides a foundation for understanding the structural aspects of sulfur-based acid salts, which could be extrapolated to the compound of interest.
Chemical Reactions Analysis
The catalytic activity of the synthesized molten acid salts was investigated for the hydrolytic conversion of (1,3,3,3-tetrachloropropyl)benzene to cinnamic acid, with the desired product obtained in high yield . This showcases the potential utility of sulfur-based acid salts in organic synthesis reactions. The second paper summarizes the recent progress on the synthesis of sulfur compounds using sodium sulfinates, which are stable reagents used in various organic reactions, including the formation of S—X bonds (S—S, S—N, and S—P) . These findings are relevant as they provide a broader understanding of the types of chemical reactions that sulfur compounds can participate in.
Physical and Chemical Properties Analysis
The molten acid salts synthesized in the first paper were found to be highly recyclable, with their chemical structure and catalytic efficiency remaining unchanged even after multiple runs . Additionally, one of the synthesized salts showed much weaker corrosive properties compared to sulfuric acid, which is an important consideration for the physical and chemical properties of sulfur-based acid salts . This information is pertinent as it suggests that sulfurous acid, gold(1+) sodium salt (2:1:3), may also possess similar properties of recyclability and reduced corrosivity.
Applications De Recherche Scientifique
Gold Nanoparticles
Gold nanoparticles (AuNPs) are one of the most stable metal nanoparticles with unique physicochemical properties and are reflected as a promising candidate for widespread biological applications .
- Application Summary : AuNPs are used in various biomedical applications such as bioimaging, biosensing, anticancer therapy, drug delivery, hyperthermia, and antimicrobial activity .
- Methods of Application : Among different synthesis methods, biological synthesis methods are advantageous as it reduces the need for toxic chemicals for reduction purpose . Surface functionalization provides colloidal stability to gold nanoparticles which are achieved by using various materials .
- Results or Outcomes : The surface plasmon resonance (SPR) related optical properties are used for biosensing and bioimaging applications for diagnosis to detect pathogens as well as biomarkers . Biomolecules and drug functionalized AuNPs are effectively used to treat various cancer and other diseases .
Sodium Sulfinates
Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
- Application Summary : Sodium sulfinates are used as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions . They are used for preparing many valuable organosulfur compounds .
- Methods of Application : Sodium sulfinates are synthesized and used in various reactions to form organosulfur compounds .
- Results or Outcomes : Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
Gold Nanoparticles
Gold nanoparticles (AuNPs) are one of the most stable metal nanoparticles with unique physicochemical properties and are reflected as a promising candidate for widespread biological applications .
- Application Summary : AuNPs are used in nanotechnology due to their desirable physicochemical properties like easy synthesis, easy surface modification, biocompatibility, non-toxicity, and large surface to volume ratio .
- Methods of Application : The gold nanoparticle synthesis is depending on two aspects; reduction and stabilization. The reducing agents generally include sodium borohydride, sodium citrate, sugars, polymers, oxalic acids, hydrogen peroxide, formaldehyde, sulfites, and acetylene .
- Results or Outcomes : The physical properties and color diversity of AuNPs depend on the size and shape whereas the bulk gold exhibit different properties as compared to nanoscale particles .
Sodium Sulfinates
Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
- Application Summary : Sodium sulfinates are used as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions . They are used for preparing many valuable organosulfur compounds .
- Methods of Application : Sodium sulfinates are synthesized and used in various reactions to form organosulfur compounds .
- Results or Outcomes : Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
Gold Nanoparticles
Gold nanoparticles (AuNPs) are one of the most stable metal nanoparticles with unique physicochemical properties and are reflected as a promising candidate for widespread biological applications .
- Application Summary : AuNPs are used in nanotechnology due to their desirable physicochemical properties like easy synthesis, easy surface modification, biocompatibility, non-toxicity, and large surface to volume ratio .
- Methods of Application : The gold nanoparticle synthesis is depending on two aspects; (1) reduction and (2) stabilization. The reducing agents generally include sodium borohydride, sodium citrate, sugars, polymers, oxalic acids, hydrogen peroxide, formaldehyde, sulfites, and acetylene .
- Results or Outcomes : The physical properties and color diversity of AuNPs depend on the size and shape whereas the bulk gold exhibit different properties as compared to nanoscale particles .
Sodium Sulfinates
Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
- Application Summary : Sodium sulfinates are used as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions . They are used for preparing many valuable organosulfur compounds .
- Methods of Application : Sodium sulfinates are synthesized and used in various reactions to form organosulfur compounds .
- Results or Outcomes : Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
Safety And Hazards
While specific safety data for “Sulfurous acid, gold(1+) sodium salt (2:1:3)” was not found, sulfurous acid, a related compound, is known to cause severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if inhaled . It is recommended to use only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Propriétés
IUPAC Name |
trisodium;gold(1+);disulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.3Na.2H2O3S/c;;;;2*1-4(2)3/h;;;;2*(H2,1,2,3)/q4*+1;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFKUFJKKKTKSB-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)[O-].[O-]S(=O)[O-].[Na+].[Na+].[Na+].[Au+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuNa3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80889673 | |
| Record name | Sulfurous acid, gold(1+) sodium salt (2:1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfurous acid, gold(1+) sodium salt (2:1:3) | |
CAS RN |
19153-98-1 | |
| Record name | Sulfurous acid, gold(1+) sodium salt (2:1:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019153981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfurous acid, gold(1+) sodium salt (2:1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfurous acid, gold(1+) sodium salt (2:1:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gold(1+) trisodium disulphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



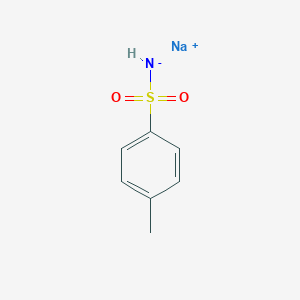

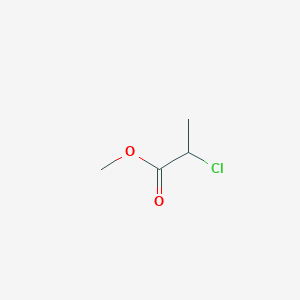
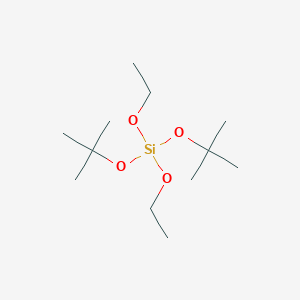
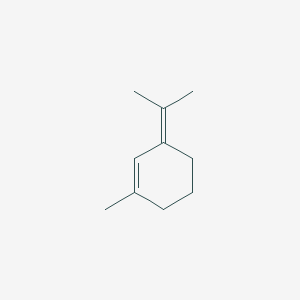
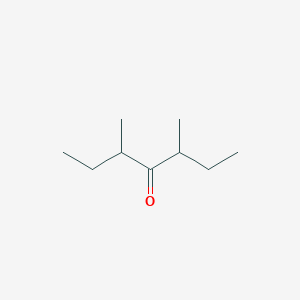

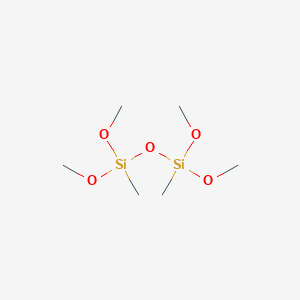

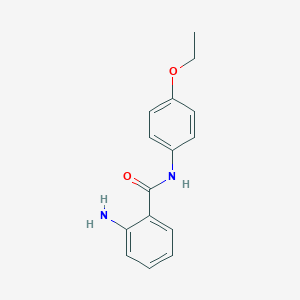
![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)
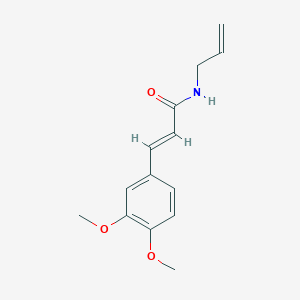
![3-Bromo-2-nitro-benzo[b]thiophene](/img/structure/B95998.png)
